molecular formula C8H12N2O5S B349529 3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid CAS No. 867329-96-2

3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid

Cat. No.: B349529
CAS No.: 867329-96-2
M. Wt: 248.26g/mol
InChI Key: KFDDOJIQYQOKSY-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid is a compound that features a unique structure combining an isoxazole ring with a sulfonylamino group and a propionic acid moiety

Scientific Research Applications

3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid is unique due to its combination of an isoxazole ring with a sulfonylamino group and a propionic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5S/c1-5-8(6(2)15-10-5)16(13,14)9-4-3-7(11)12/h9H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDDOJIQYQOKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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